2-(Dimethylamino)-5,5-diphenyl-3,5-dihydro-4h-imidazol-4-one
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Overview
Description
2-(Dimethylamino)-5,5-diphenyl-3,5-dihydro-4h-imidazol-4-one is a complex organic compound with a unique structure that includes a dimethylamino group and two phenyl groups attached to an imidazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-5,5-diphenyl-3,5-dihydro-4h-imidazol-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of dimethylamine with a suitable diketone, followed by cyclization to form the imidazolone ring. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the process may be catalyzed by acids or bases depending on the specific reaction pathway.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial synthesis often employs automated systems to control reaction parameters and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-5,5-diphenyl-3,5-dihydro-4h-imidazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced imidazolone derivatives.
Substitution: Formation of substituted imidazolone derivatives with various functional groups.
Scientific Research Applications
2-(Dimethylamino)-5,5-diphenyl-3,5-dihydro-4h-imidazol-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-5,5-diphenyl-3,5-dihydro-4h-imidazol-4-one involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: A related compound with similar dimethylamino functionality.
N,N-Dimethylaniline: Another compound with a dimethylamino group attached to an aromatic ring.
Uniqueness
2-(Dimethylamino)-5,5-diphenyl-3,5-dihydro-4h-imidazol-4-one is unique due to its imidazolone ring structure combined with the presence of two phenyl groups and a dimethylamino group
Properties
CAS No. |
16459-73-7 |
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Molecular Formula |
C17H17N3O |
Molecular Weight |
279.34 g/mol |
IUPAC Name |
2-(dimethylamino)-4,4-diphenyl-1H-imidazol-5-one |
InChI |
InChI=1S/C17H17N3O/c1-20(2)16-18-15(21)17(19-16,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3,(H,18,19,21) |
InChI Key |
VFHSNAWWXDBJQT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(C(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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